trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Description
trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide: is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c28-21(19-8-6-18(7-9-19)15-27-16-22-24-25-27)23-20-10-12-26(13-11-20)14-17-4-2-1-3-5-17/h1-5,16,18-20H,6-15H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOZSUCGWGPVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the tetrazole moiety. Common reagents used in these reactions include benzyl chloride, piperidine, and tetrazole precursors. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions might target the tetrazole moiety or the carboxamide group.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, piperidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways.
Medicine
In medicine, compounds like trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide are explored for their therapeutic potential. They might be evaluated for their efficacy in treating conditions like pain, inflammation, or neurological disorders.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or materials science. Its diverse reactivity and functional groups make it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. It might act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate its exact mechanism and identify the pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine: A simpler analog that lacks the tetrazole and cyclohexanecarboxamide groups.
Tetrazole Derivatives: Compounds containing the tetrazole moiety, which are often studied for their biological activities.
Cyclohexanecarboxamides: A class of compounds with diverse pharmacological properties.
Uniqueness
What sets trans-N-(1-benzylpiperidin-4-yl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide apart is its unique combination of functional groups. This combination can confer distinct reactivity and biological activity, making it a compound of interest for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
